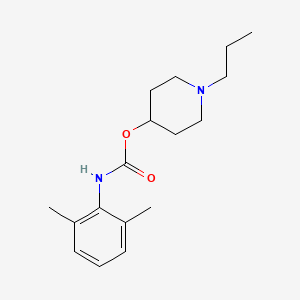
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester: is a chemical compound known for its unique structure and properties It is a derivative of carbanilic acid, featuring a piperidinyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester typically involves the esterification of carbanilic acid derivatives with piperidinyl alcohols. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common synthetic routes include:
Esterification Reaction: This involves reacting 2,6-dimethylcarbanilic acid with N-propyl-4-piperidinol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Catalytic Methods: Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are used to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, 2,6-dimethyl-, N-isopropyl-4-piperidinyl ester
- Carbamic acid, N-(4,6-dimethyl-2-pyrimidinyl)-, phenyl ester
Uniqueness
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester is unique due to its specific ester group and piperidinyl substitution, which confer distinct chemical and biological properties
Biological Activity
Carbanilic acid derivatives, particularly those containing piperidine moieties, have garnered attention for their diverse biological activities. This article focuses on the compound Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a carbanilic acid backbone with a 2,6-dimethyl substitution and an N-propyl group attached to a piperidine ring. This structural configuration is significant as it influences the compound's biological interactions.
- Acetylcholinesterase Inhibition :
-
Anticancer Activity :
- Some piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell growth and survival . For instance, compounds that interact with IKKb have shown promise in reducing tumor progression by modulating NF-κB activity .
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Alzheimer's Disease Models :
- Cancer Cell Lines :
- Oxidative Stress Studies :
Properties
CAS No. |
33531-37-2 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1-propylpiperidin-4-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-19-11-8-15(9-12-19)21-17(20)18-16-13(2)6-5-7-14(16)3/h5-7,15H,4,8-12H2,1-3H3,(H,18,20) |
InChI Key |
XGGVMZAOGRFJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















